molecular formula C12H11NO3 B020475 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 113211-15-7

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B020475
CAS No.: 113211-15-7
M. Wt: 217.22 g/mol
InChI Key: SVOICZNJJFJTMV-UHFFFAOYSA-N
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Description

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that features a cyclopropylmethoxy group attached to an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of cyclopropylmethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The continuous flow process also allows for better scalability and cost-efficiency compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropylmethoxy)phenyl-5-methyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.

    1H-indazole derivatives: Compounds with a similar core structure but different substituents.

Uniqueness

2-(cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of the cyclopropylmethoxy group and the isoindole-1,3-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-11-9-3-1-2-4-10(9)12(15)13(11)16-7-8-5-6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOICZNJJFJTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363297
Record name 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113211-15-7
Record name 2-(Cyclopropylmethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Hydroxyphthalimide and cyclopropyl-methanol were reacted as described for compound LIX in Example 27, to afford LXXXVI in 87% yield. 400 MHz 1H NMR (DMSO-d6, ppm) 7.86 (4H, s), 3.97 (2H, d, J=7.4 Hz), 1.22-1.11 (1H, m), 0.61-0.48 (2H, m), 0.34-0.22 (2H, m).
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Synthesis routes and methods II

Procedure details

To a suspension of cyclopropyl methanol (562 μl, 6.93 mmol), triphenylphosphine (2.02 g, 7.63 mmol) and N-hydroxyphthalimide (1.28 g, 7.63 mmol) in THF (10 mL) at 0° C. was added dropwise diethylazodicarboxylate (1.20 mL, 7.63 mmol) in THF (10 mL). The reaction mixture was allowed to stir for 15 h after which the solvent was removed under vacuum to dryness. Et2O (15 mL) was added to triturate the triphenylphosphine oxide and diethylhydrazinedicarboxylate, which was filtered off and washed with a little Et2O. The ethereal solution was concentrated under vacuum to give a residue which was filtered through a pad of silica (eluting with EtOAc/PE, 3:7). Removal of the solvent under reduced pressure afforded a pale yellow solid which was recrystallized from CH2Cl2/PE to give N-(cyclopropylmethoxy)phthalimide (1.30 g, 86%), as a white solid.
Quantity
562 μL
Type
reactant
Reaction Step One
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2.02 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirring solution/suspension comprised of N-hydroxyphthalimide (Aldrich, 57.15 g, 339.8 mmol), cyclopropanemethanol (Aldrich, 25.10 g, 341.1 mmol), and triphenylphosphine (“DEAD,” Aldrich, 91.0 g, 344 mmol) in 1.00 L of tetrahydrofuran under a nitrogen atmosphere and cooled to 6° C. (internal mixture temperature) with an ice-water bath was added diethyl azodicarboxylate (Aldrich, 56 ml, 356 mmol) dropwise over 20 minutes via addition funnel. The reaction mixture temperature was kept below 20° C. during the addition. Following addition of the DEAD, the cold bath was removed and the reaction mixture was stirred for 15 hours. The mixture was concentrated to a paste under reduced pressure. Chloroform (ca. 300 ml) was added and the mixture swirled to loosen all solids. Vacuum filtration removed the insolubles. The filtrate was likewise filtered to remove white precipitate that formed and to give a clear filtrate. Concentration under reduced pressure afforded a clear oil. Flash filtration through silica gel (100% chloroform) gave filtrates containing unseparated product. These filtrates were combined and concentrated under reduced pressure to afford 127.4 g of a clear oil. The oil was dissolved in absolute ethanol (400 ml) and the solution was refrigerated for two hours. A white crystalline solid had precipitated and was subsequently collected by vacuum filtration. The product was dried in the vacuum oven (60° C.) to afford 42.66 g (58%) of the desired material; m.p. 71-77° C.; 1H-NMR (400 MHz; CDCl3 signal offset to δ6.96) δ7.54-7.43 (m, 4H), 3.74 (d, 2H, J=7.6 Hz), 1.02-0.95 (m, 1H), 0.34-0.30 (m, 1H) 0.04-0.00 (m, 1H).
Quantity
57.15 g
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reactant
Reaction Step One
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25.1 g
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reactant
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91 g
Type
reactant
Reaction Step Three
Name
diethyl azodicarboxylate
Quantity
56 mL
Type
reactant
Reaction Step Four
Name
DEAD
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

N-Hydroxyphthalimide and cyclopropyl-methanol were reacted as described for compound LIX in Example 27, to afford LXXXVI in 87% yield. 400 MHz 1 NMR (DMSO-d6, ppm) 7.86 (4H, s), 3.97 (2H, d, J=7.4 Hz), 1.22-1.11 (1H, m), 0.61-0.48 (2H, m), 0.34-0.22 (2H, m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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